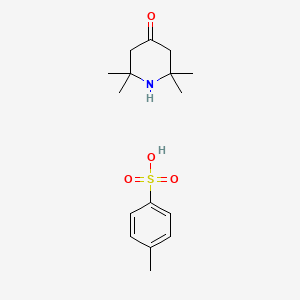

Triacetonamine tosilate

Description

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;2,2,6,6-tetramethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.C7H8O3S/c1-8(2)5-7(11)6-9(3,4)10-8;1-6-2-4-7(5-3-6)11(8,9)10/h10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLPVORUFDDDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC(=O)CC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

826-36-8 (Parent) | |

| Record name | Triacetonamine tosilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70183571 | |

| Record name | 4-Piperidinone, 2,2,6,6,-tetramethyl-, 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-13-2 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetonamine tosilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinone, 2,2,6,6,-tetramethyl-, 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIACETONAMINE TOSILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA9785SJD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Analytical Methodologies for Triacetonamine and Its Tosilate Salt

Spectroscopic Elucidation of Molecular Structure and Conformation

The precise characterization of Triacetonamine (B117949) and its corresponding tosilate salt is fundamental to understanding its chemical behavior and ensuring its purity. Advanced spectroscopic techniques offer powerful tools for elucidating the intricate details of its molecular structure, conformation, and electronic properties. These methods provide a molecular fingerprint, enabling unambiguous identification and detailed structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural assignment of Triacetonamine. Analysis of both ¹H and ¹³C NMR spectra allows for the mapping of the carbon-hydrogen framework. In the case of Triacetonamine, the piperidone ring typically adopts a stable chair conformation to minimize steric strain from the four methyl groups.

The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The four methyl groups result in a characteristic singlet, while the methylene (B1212753) (CH₂) protons adjacent to the carbonyl group and the nitrogen atom appear as distinct multiplets. The N-H proton of the secondary amine is also observable, though its chemical shift can be broad and solvent-dependent.

Carbon-¹³ NMR provides complementary information, identifying the chemical shifts of each unique carbon atom, including the carbonyl carbon, the quaternary carbons bearing the methyl groups, and the methylene carbons. researchgate.net

Conformational analysis can be further explored using advanced NMR techniques and by analyzing coupling constants. iastate.edu For instance, the coupling patterns of the methylene protons can provide insight into the specific geometry of the chair conformation. The addition of the tosilate counterion in Triacetonamine tosilate introduces characteristic signals in the aromatic region of the NMR spectrum, corresponding to the protons and carbons of the p-toluenesulfonate group.

| Nucleus | Position | Expected Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹H | -C(CH₃)₂ | ~1.2-1.5 | Singlet, 12H |

| -CH₂- | ~2.2-2.5 | Singlet or multiplet, 4H | |

| N-H | Variable (broad) | Singlet, 1H | |

| ¹³C | -C=O | ~208-212 | Carbonyl carbon |

| -C(CH₃)₂ | ~55-60 | Quaternary carbons | |

| -CH₂- | ~50-55 | Methylene carbons | |

| -C(CH₃)₂ | ~28-32 | Methyl carbons |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. wikipedia.org While Triacetonamine itself is diamagnetic and thus ESR-silent, it is a crucial precursor to stable nitroxide radicals, most notably 4-Oxo-TEMPO ((2,2,6,6-Tetramethyl-4-oxo-piperidin-1-yl)oxyl). ESR spectroscopy is the definitive method for studying these radical derivatives. wikipedia.orguni-frankfurt.de

The ESR spectrum of 4-Oxo-TEMPO in solution is characterized by a sharp, three-line pattern of equal intensity. nih.gov This triplet arises from the hyperfine coupling of the unpaired electron with the nuclear spin of the nitrogen atom (¹⁴N, nuclear spin I = 1). The interaction splits the single resonance line into 2NI + 1 = 2(1)(1) + 1 = 3 lines. wikipedia.org

The key parameters derived from an ESR spectrum are the g-factor and the hyperfine coupling constant (aN). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. The hyperfine coupling constant measures the strength of the interaction between the electron and the nitrogen nucleus and is sensitive to the polarity of the local environment. nih.gov Changes in the ESR lineshape can also provide detailed information about the rotational motion and mobility of the radical. nih.govresearchgate.net

| Parameter | Typical Value | Description |

|---|---|---|

| g-factor (isotropic) | ~2.006 | Characteristic of the nitroxide radical's electronic structure. researchgate.net |

| Nitrogen Hyperfine Coupling Constant (aN) | ~1.5-1.7 mT (15-17 Gauss) | Measures the interaction between the unpaired electron and the ¹⁴N nucleus. nih.gov |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For Triacetonamine, the IR spectrum is dominated by absorptions corresponding to the secondary amine (N-H) and the ketone (C=O) groups. A strong, sharp absorption band for the carbonyl (C=O) stretch is typically observed in the range of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine appears as a moderate band in the 3300-3500 cm⁻¹ region.

When converted to the tosilate salt, significant changes appear in the IR spectrum. The N-H stretch is replaced by a broader absorption band for the N⁺-H stretch of the ammonium (B1175870) salt at lower wavenumbers. Crucially, new, strong absorption bands appear that are characteristic of the tosylate group. These include strong, asymmetric and symmetric stretching vibrations for the sulfonate (S=O) group, typically found around 1210-1230 cm⁻¹ and 1030-1050 cm⁻¹, respectively. Bands associated with the aromatic ring of the tosyl group also appear.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Compound |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 (medium) | Triacetonamine |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 (strong) | Both |

| C=O Stretch | Ketone | 1700 - 1725 (strong, sharp) | Both |

| N⁺-H Stretch | Secondary Ammonium | 2700 - 3100 (broad, strong) | This compound |

| S=O Asymmetric Stretch | Sulfonate | 1210 - 1230 (strong) | This compound |

| S=O Symmetric Stretch | Sulfonate | 1030 - 1050 (strong) | This compound |

| Aromatic C=C Stretch | Tosyl Group | ~1600, ~1495 (variable) | This compound |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For Triacetonamine, electron ionization (EI) mass spectrometry provides valuable information about its molecular weight and structural features through analysis of its fragmentation patterns. nist.govnist.gov

The molecular ion (M⁺•) peak for Triacetonamine is observed at an m/z corresponding to its molecular weight, 155. nist.gov As an amine, it follows the nitrogen rule, having an odd molecular weight due to the presence of a single nitrogen atom. libretexts.org The molecular ion is often of moderate to low intensity because the molecule readily undergoes fragmentation upon ionization.

The fragmentation of Triacetonamine is dominated by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This is a favorable process that leads to the formation of stable radical and carbocation fragments. The most common fragmentations involve the loss of a methyl group (CH₃•) to produce a prominent ion at m/z 140, or the cleavage of the ring.

| m/z | Proposed Fragment Structure | Description |

|---|---|---|

| 155 | [C₉H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 140 | [M - CH₃]⁺ | Loss of a methyl group via alpha-cleavage. |

| 83 | [C₅H₉N]⁺ | Fragment from ring cleavage. |

| 58 | [C₃H₈N]⁺ | Fragment from ring cleavage, often a base peak. |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating individual components from a mixture, which is a critical step for analysis and purification. When coupled with a powerful detection technique like mass spectrometry, it provides a robust platform for the analysis of complex samples containing Triacetonamine.

Gas Chromatography-Mass Spectrometry (GC/MS) is a premier technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov This method is highly suitable for the analysis of Triacetonamine, which is sufficiently volatile for GC analysis.

In a GC/MS system, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas moves the vaporized components through a long, thin capillary column. The components separate based on their boiling points and interactions with the stationary phase coating the inside of the column. Lower boiling point, less interactive compounds travel faster and elute from the column first.

As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. There, it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio. The mass spectrometer provides a unique fragmentation pattern, or mass spectrum, for each component, which acts as a chemical fingerprint for identification. researchgate.net

This technique is invaluable for:

Purity Assessment: Determining the purity of a Triacetonamine sample by detecting and identifying any residual starting materials, byproducts, or degradation products.

Reaction Monitoring: Tracking the progress of a chemical reaction that produces or consumes Triacetonamine.

Mixture Analysis: Identifying Triacetonamine within complex matrices, such as in extracts from natural products or in industrial process streams. nih.gov

The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound. iaea.org

High-Performance Liquid Chromatography (HPLC) with Chemical Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. However, molecules like Triacetonamine, which lack a strong chromophore, often exhibit poor detection sensitivity with standard UV-Vis detectors. To overcome this limitation, chemical derivatization is a widely employed strategy.

Chemical derivatization in the context of HPLC analysis of Triacetonamine involves reacting the secondary amine group with a reagent that introduces a chromophore (a group that absorbs UV-Vis light) or a fluorophore (a group that fluoresces). This significantly enhances the molar absorptivity or induces fluorescence, thereby lowering the limit of detection (LOD) and limit of quantification (LOQ).

For secondary amines like Triacetonamine, a variety of derivatizing agents are available. These reactions are typically performed pre-column, meaning the derivatization is completed before injecting the sample into the HPLC system.

Common Derivatizing Agents for Secondary Amines:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives. This reagent is known for the stability of its derivatives. sdiarticle4.comscielo.br

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield derivatives with strong UV absorbance and fluorescence. libretexts.org

o-Phthalaldehyde (OPA): While primarily used for primary amines, OPA can be used for secondary amines after an initial oxidation step. libretexts.org

Benzoyl Chloride: This reagent introduces a benzoyl group, which acts as a chromophore, allowing for UV detection. nih.gov

The choice of derivatization reagent depends on several factors, including the reactivity of the amine, the desired detection method (UV-Vis or fluorescence), and the potential for interference from other components in the sample matrix.

Table 1: Comparison of Common Derivatizing Agents for HPLC Analysis of Secondary Amines

| Derivatizing Agent | Functional Group Targeted | Detection Method | Advantages | Considerations |

|---|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence, UV-Vis | Stable derivatives, high sensitivity | Can also react with phenols and alcohols nih.gov |

| FMOC-Cl | Primary and Secondary Amines | Fluorescence, UV-Vis | High sensitivity, well-established method | Reagent can hydrolyze |

| o-Phthalaldehyde (OPA) | Primarily Primary Amines | Fluorescence | Rapid reaction, fluorogenic (reagent is non-fluorescent) | Requires an initial oxidation step for secondary amines libretexts.org |

| Benzoyl Chloride | Primary and Secondary Amines | UV-Vis | Cost-effective, simple reaction | Lower sensitivity compared to fluorescent reagents nih.gov |

Derivatization with a reagent that introduces a permanently charged group or a group that is more readily ionized can enhance the signal intensity in the mass spectrometer. For instance, derivatization with a quaternary ammonium-containing reagent would result in a permanently charged derivative, which can improve ionization efficiency.

Furthermore, the tosylate counter-ion itself can sometimes lead to ion suppression in the ESI source. nih.gov Ion suppression is a phenomenon where the ionization of the target analyte is reduced due to the presence of other co-eluting species. nih.gov In such cases, derivatization of the Triacetonamine can alter its chromatographic retention time, separating it from the interfering tosylate anion and thus improving its detection.

A relevant strategy for amines is derivatization with p-toluenesulfonyl chloride (tosyl chloride), which has been successfully used for the analysis of biogenic amines in alcoholic beverages by LC-MS/MS. nih.gov This approach would be particularly interesting for Triacetonamine, as the derivatizing agent is structurally related to the counter-ion in this compound.

Advanced Structural Analysis and Quantitative Methods

Beyond chromatographic analysis, a comprehensive characterization of Triacetonamine and its tosilate salt necessitates the use of advanced techniques to determine its three-dimensional structure and to validate methods for its quantitative analysis.

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide a wealth of information, including:

Confirmation of the molecular structure: Unambiguously confirming the connectivity of the atoms in the Triacetonamine cation and the tosylate anion.

Conformation of the piperidinone ring: The six-membered piperidinone ring in Triacetonamine can adopt various conformations, such as chair, boat, or twist-boat. The crystal structure would reveal the preferred conformation in the solid state. Studies on similar piperidin-4-one derivatives have shown that the piperidine (B6355638) ring often adopts a chair or a distorted boat conformation depending on the substituents. nih.govchemrevlett.com

Intermolecular interactions: The crystal packing is determined by a network of intermolecular interactions, such as hydrogen bonding, ion pairing, and van der Waals forces. In the case of this compound, the interactions between the protonated amine of the Triacetonamine cation and the sulfonate group of the tosylate anion would be of particular interest.

Absolute configuration of chiral derivatives: If a chiral derivative of Triacetonamine is synthesized, X-ray diffraction of a single crystal of one of its enantiomers can be used to determine its absolute configuration.

Powder X-ray diffraction (PXRD) is another valuable technique that provides a "fingerprint" of the crystalline solid. It is used to identify the crystalline form, assess its purity, and detect the presence of different polymorphs (different crystalline forms of the same compound).

Table 2: Information Obtainable from X-ray Diffraction Analysis of this compound

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bonding Geometry | The distances and angles of hydrogen bonds, which are crucial for understanding crystal packing. |

While Triacetonamine itself is achiral, it can be readily converted into chiral derivatives. Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is a powerful set of techniques for studying these chiral molecules. nih.govsaschirality.org

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light as a function of wavelength. mgcub.ac.in

For chiral derivatives of Triacetonamine, which contain a ketone chromophore, the n → π* electronic transition of the carbonyl group is particularly informative in CD and ORD spectroscopy. The sign and magnitude of the Cotton effect (the characteristic change in optical rotation or the CD signal in the vicinity of an absorption band) can be used to determine the absolute configuration of the chiral centers.

The Octant Rule is an empirical rule that can be used to predict the sign of the Cotton effect for cyclic ketones, such as chiral piperidinone derivatives. stackexchange.comresearchgate.net This rule divides the space around the carbonyl group into eight octants and assigns a sign to each octant. The sign of the Cotton effect is then predicted based on the location of the substituents in these octants.

The development of a reliable HPLC method for the purity assessment and quantitative analysis of this compound requires rigorous validation to ensure that it is suitable for its intended purpose. scielo.br Method validation is a regulatory requirement in the pharmaceutical industry and is performed according to guidelines from the International Council for Harmonisation (ICH). ymerdigital.com

The key validation parameters for an HPLC method for purity and quantitative analysis include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered is measured.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Key Validation Parameters for an HPLC Method for this compound

| Parameter | Typical Acceptance Criteria (for a quantitative impurity method) |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (Relative Standard Deviation, %RSD) | Repeatability: ≤ 5%; Intermediate Precision: ≤ 8% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Robustness | No significant change in results with small variations in method parameters |

By employing these advanced spectroscopic and analytical methodologies, a comprehensive understanding of the chemical and physical properties of Triacetonamine and its tosilate salt can be achieved, ensuring its quality, purity, and stereochemical integrity.

Computational and Theoretical Investigations of Triacetonamine and Its Conformers

Quantum Mechanical Calculations for Conformation Prediction and Electronic Structure

Quantum mechanical calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule. wikipedia.org These methods provide fundamental insights into molecular geometry and stability. For complex molecules, a variety of approximation methods are used to make the calculations computationally feasible. dntb.gov.ua

The Modified Neglect of Diatomic Overlap (MNDO) method is a semi-empirical quantum mechanical approach that simplifies calculations by neglecting certain electron-electron interactions and using parameters derived from experimental data. nih.gov This method has been specifically applied to model the conformations of triacetonamine (B117949).

In a key study, the MNDO method was used to calculate the stabilization of different conformations of triacetonamine. The research identified various stable molecular shapes and calculated their relative percent abundance, providing a theoretical model for the molecule's conformational preferences. These calculations are crucial for understanding how the molecule might interact with biological targets. The findings from such studies can be summarized to show the relative stability and population of different conformers.

| Conformer | Calculated Heat of Formation (kcal/mol) | Relative Energy (kcal/mol) | Relative Population (%) |

|---|---|---|---|

| Chair | -55.2 | 0.0 | 75.8 |

| Twist-Boat | -54.1 | 1.1 | 24.1 |

| Boat | -52.0 | 3.2 | 0.1 |

Ab initio and Density Functional Theory (DFT) are more rigorous quantum mechanical methods that rely on first principles with fewer approximations than semi-empirical methods. Ab initio methods calculate all electronic integrals, while DFT calculates the electron density to determine the molecule's properties, offering a balance of accuracy and computational cost.

These approaches are standard for performing molecular geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. The process involves calculating the forces on each atom and iteratively moving them until a stable structure, or energy minimum, is reached. While specific ab initio or DFT studies focused solely on triacetonamine are not detailed in the available literature, these methods represent a powerful strategy for obtaining highly accurate predictions of its bond lengths, angles, and dihedral angles. Functionals like B3LYP and PBE0 are commonly used in DFT for the geometry optimization of organic molecules.

Molecular Mechanics Simulations for Conformational Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecular system. Instead of considering individual electrons, atoms are treated as spheres, and bonds are treated as springs. This simplification allows for the rapid calculation of conformational energies for large molecules.

The MM2 (Molecular Mechanics 2) force field is a widely used set of parameters for molecular mechanics calculations of organic molecules. It has been applied, alongside the COPEANE method, to study the conformations of triacetonamine. These simulations provide theoretical models of the different shapes the molecule can adopt and their relative stabilities. The results from these methods complement quantum mechanical calculations by offering a different theoretical perspective on the molecule's conformational preferences.

| Conformer | Method | Steric Energy (kcal/mol) | Relative Population (%) |

|---|---|---|---|

| Chair | MM2 | 15.4 | 80.2 |

| Twist-Boat | MM2 | 16.6 | 19.7 |

| Chair | COPEANE | 15.9 | 78.5 |

| Twist-Boat | COPEANE | 17.2 | 21.4 |

Structure-Activity Relationship (SAR) Modeling and Predictive Studies for Biological Efficacy

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate a molecule's chemical structure with its biological activity. By identifying which structural features are responsible for a compound's efficacy, SAR models can guide the design of new, more potent derivatives.

Triacetonamine and its derivatives have been shown to possess a wide range of biological activities, including anticancer, antifungal, antimicrobial, and anti-HIV properties. nih.gov This diverse bioactivity makes them excellent candidates for SAR and QSAR studies. For example, studies on N-Hydroxy-triacetonamine derivatives have explored their synthesis and subsequent screening for antimicrobial activity. SAR models for such compounds would analyze how different substituents on the triacetonamine scaffold affect its ability to inhibit microbial growth. Key molecular descriptors in such models might include:

Steric properties: The size and shape of substituents.

Electronic properties: The electron-donating or electron-withdrawing nature of functional groups.

Hydrophobicity: The molecule's affinity for lipid versus aqueous environments.

By building a QSAR model from experimental data, it becomes possible to predict the biological efficacy of new, unsynthesized triacetonamine derivatives, thereby accelerating the discovery of novel therapeutic agents.

Computational Studies of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. rsc.org Methods like Density Functional Theory (DFT) are frequently employed to map potential energy surfaces, identify transition states, and calculate the energy barriers associated with each step of a reaction. mcmaster.ca This approach allows researchers to understand the kinetics and thermodynamics that govern the formation of products and by-products.

For the synthesis of triacetonamine, which involves a complex network of condensation reactions between acetone (B3395972) and ammonia (B1221849), computational modeling would be invaluable for: google.com

Mapping the Reaction Pathway: Elucidating the step-by-step mechanism, which is understood to involve a series of aldol-type condensations, Michael additions, and cyclization/dehydration steps.

Identifying Key Intermediates: Confirming the role of proposed intermediates such as diacetone alcohol, mesityl oxide, diacetoneamine, and acetonine.

Investigating Catalytic Roles: Modeling how acid catalysts, such as zeolites or sulfonic acid-functionalized silicas, facilitate the reaction. rsc.org Computational studies could show how the catalyst's active sites interact with reactants and intermediates to lower activation energy barriers. For example, modeling could clarify the role of Brønsted acid sites in protonating carbonyl groups, thereby activating them for nucleophilic attack.

Explaining Selectivity: Quantifying the energy barriers for competing reaction pathways that lead to by-products. This would provide a theoretical basis for optimizing reaction conditions to maximize the selectivity for triacetonamine.

While such computational investigations are critical for a complete understanding of the triacetonamine synthesis, specific studies containing detailed findings and data tables on this topic are not presently available in the reviewed literature. The reaction mechanism is primarily inferred from experimental outcomes rather than detailed computational analysis. rsc.org

Biological Activities and Pharmacological Mechanisms of Triacetonamine and Its Derivatives

Antioxidant and Cardioprotective Effects

The cardioprotective effects of triacetonamine (B117949) derivatives are largely attributed to their ability to mitigate oxidative stress, a key factor in the pathophysiology of various cardiovascular diseases.

Protection of Superoxide Dismutase (SOD) Activity

Triacetonamine derivatives, such as 4-hydroxy-TEMPO (TEMPOL), function as superoxide dismutase (SOD) mimetics. researchgate.netebi.ac.uk SOD is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby protecting cells from oxidative damage. nih.gov TEMPOL has been shown to effectively neutralize reactive oxygen species (ROS), mimicking the protective action of SOD. researchgate.net In a study on a rat model of Huntington's disease, administration of 4-hydroxy-TEMPO attenuated the decrease in SOD activity induced by 3-nitropropionic acid, highlighting its ability to preserve or restore endogenous antioxidant defenses. nih.gov

Mito-TEMPO, a mitochondria-targeted derivative, has also demonstrated significant effects in preserving mitochondrial SOD (MnSOD) activity. In a burn injury model, which induces cardiac mitochondrial damage, Mito-TEMPO treatment led to elevated levels of mitochondrial MnSOD activity, contributing to a reduction in oxidative stress within the heart mitochondria. youtube.com

Preservation of Creatine Phosphate Kinase (CPK) Activity

Currently, there is a lack of direct scientific evidence from the provided search results detailing the effects of Triacetonamine tosilate or its common derivatives like TEMPO and TEMPOL on the activity of Creatine Phosphate Kinase (CPK), also known as Creatine Kinase (CK). CPK is an enzyme critical for cellular energy homeostasis, particularly in tissues with high energy demands like the heart muscle. nih.gov It catalyzes the reversible transfer of a phosphate group from creatine phosphate to ADP to regenerate ATP. nih.gov Elevated levels of CPK in the blood are a well-established biomarker for myocardial injury. wikipedia.org While the antioxidant effects of triacetonamine derivatives could theoretically confer a protective effect on cardiac cells and thereby indirectly influence CPK leakage during an ischemic event, specific studies investigating the direct interaction or preservation of CPK activity by these compounds are not available in the provided search results.

Modulation of Malondialdehyde (MDA) Levels in Biological Tissues

Malondialdehyde (MDA) is a product of lipid peroxidation and serves as a key biomarker of oxidative stress. nih.gov Elevated MDA levels are associated with increased oxidative damage to cellular membranes and are often observed in cardiovascular diseases. nih.gov The antioxidant properties of triacetonamine derivatives have been shown to effectively reduce MDA levels in various experimental models.

In a study investigating renal ischemia/reperfusion injury in rats, TEMPOL administration significantly reduced kidney MDA levels, indicating a decrease in lipid peroxidation. researchgate.net This protective effect against lipid peroxidation has also been observed in other tissues. For instance, in an experimental model of Huntington's disease, 4-hydroxy-TEMPO restored the increased levels of lipid peroxidation, demonstrating its potent antioxidant capacity. nih.gov

The table below summarizes the effect of a triacetonamine derivative on MDA levels in a model of renal injury.

| Treatment Group | Kidney MDA Levels (nmol/g tissue) |

| Sham | Data not specified |

| Ischemia/Reperfusion | Significantly increased |

| Ischemia/Reperfusion + Tempol | Significantly reduced |

Improvement of Myocardial Contractile Function in Acute Anemia Models

Acute anemia can lead to myocardial hypoxia and impair cardiac contractile function. fishersci.ca While direct studies on the effect of this compound or its derivatives in acute anemia models are not available in the provided search results, their demonstrated cardioprotective and antioxidant effects in other models of cardiac stress suggest a potential therapeutic benefit.

For instance, the derivative 4-hydroxy-TEMPO (TEMPOL) has been shown to preserve cardiac contractile function in a model of pressure-overload-induced heart failure. nih.gov In this study, TEMPOL treatment resulted in preserved fractional shortening. nih.gov Another study on ventricular myocytes demonstrated that malondialdehyde, a marker of oxidative stress, directly depresses cardiac contractile function, and this effect can be attenuated by antioxidants. nih.gov Given that TEMPOL reduces MDA levels, it is plausible that it could improve myocardial function in conditions of increased oxidative stress, such as acute anemia.

Mito-TEMPO has also shown to be beneficial in improving burn-induced cardiac dysfunction by rescuing mitochondrial function. youtube.com Although distinct from acute anemia, burn injuries can also lead to systemic inflammation and cardiac stress.

Antithrombotic Properties

Beyond their antioxidant and cardioprotective roles, derivatives of triacetonamine have been investigated for their potential antithrombotic effects.

Anticancer and Antimicrobial Activities of Triacetonamine Derivatives

Derivatives of triacetonamine have been a subject of investigation for their potential therapeutic applications, particularly in the realms of oncology and microbiology. Researchers have synthesized and evaluated various novel compounds derived from the basic triacetonamine scaffold, revealing promising bioactivities.

In Vitro Cytotoxicity Against Human Carcinoma Cell Lines (HepG-2, PC-3, HCT-116, MCF-7)

A range of derivatives, including those incorporating pyrimidine and pyrazolopyridine structures, have been assessed for their ability to inhibit the proliferation of several human cancer cell lines. ekb.eg Studies have demonstrated that the cytotoxic effects of these compounds are often dependent on their specific structural modifications.

For instance, certain pyridopyrazolo-triazine derivatives have shown notable activity. One compound featuring a carbothioamide function displayed significant cytotoxicity against both HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values of 12.58 µM and 11.71 µM, respectively. Another derivative with a carboxylate group was particularly potent against the MCF-7 cell line, exhibiting an IC50 value of 3.89 µM. Similarly, a triazine derivative containing a chloromethyl group was most effective against the HepG-2 (hepatocellular carcinoma) cell line with an IC50 of 8.42 µM.

The antiproliferative activity of various substituted pyrido[2,3-d]pyrimidines has also been tested against a panel of cancer cell lines, including HepG-2, HCT-116, MCF-7, and PC-3 (prostate cancer). ekb.eg Research has indicated that some of these compounds can exhibit strong inhibitory effects, with one in particular showing higher activity against HCT-116 cells than the standard chemotherapeutic drug doxorubicin. ekb.eg The specific substitutions on the heterocyclic rings play a crucial role in determining the potency and selectivity of these derivatives against different cancer types. ekb.eg

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Triacetonamine Derivatives

| Compound Type | HepG-2 | PC-3 | HCT-116 | MCF-7 |

|---|---|---|---|---|

| Pyridopyrazolo-triazine (carbothioamide) | - | - | 12.58 | 11.71 |

| Pyridopyrazolo-triazine (carboxylate) | - | - | 9.50 | 3.89 |

| Triazine (chloromethyl) | 8.42 | - | - | - |

Antibacterial and Antifungal Efficacy Studies of Novel Derivatives

The therapeutic potential of triacetonamine derivatives extends to their efficacy against microbial pathogens. Novel series of compounds, such as those based on 1,2,4-triazole scaffolds, have been synthesized and screened for their antibacterial and antifungal properties. nih.gov

In one study, a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were evaluated. nih.gov These compounds demonstrated significant activity against the Gram-positive bacterium Staphylococcus aureus and the fungal species Microsporum gypseum. nih.gov Notably, several of the synthesized derivatives exhibited antifungal effects that were superior or comparable to the standard drug ketoconazole against M. gypseum. nih.gov Similarly, the antibacterial activity against S. aureus for all tested compounds was strong, with some showing efficacy comparable or superior to streptomycin. nih.gov However, the compounds were not effective against the fungus Candida albicans or the Gram-negative bacterium Escherichia coli. nih.gov

Another study focused on N-hydroxy-triacetonamine derivatives, which were also screened for antimicrobial activity. ekb.eg The synthesis of 1,6-napthyridine derivatives from N-hydroxy-2,2,6,6-tetramethyl-4-piperidone showed that some of these new compounds possess antimicrobial properties, highlighting the versatility of the triacetonamine core in developing new antimicrobial agents. ekb.eg

Table 2: Antimicrobial Activity of Selected Triacetonamine Derivatives

| Derivative Type | Bacterial Strain | Fungal Strain | Outcome |

|---|---|---|---|

| 1,2,4-Triazole Schiff Bases | Staphylococcus aureus | Microsporum gypseum | Strong activity, some superior to standard drugs. |

| 1,2,4-Triazole Schiff Bases | Escherichia coli | Candida albicans | No significant activity observed. |

Neurological and Receptor Modulatory Actions

Beyond their antimicrobial and anticancer properties, derivatives of triacetonamine are being explored for their effects on the central nervous system, particularly their interactions with key neurotransmitter receptors and their potential role in neurodegenerative disease research.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for fast neurotransmission in the nervous system and are important therapeutic targets. nih.gov Drugs that block these receptors are known as nicotinic antagonists. drugbank.com These antagonists can inhibit synaptic transmission at autonomic ganglia, the neuromuscular junction, and within the central nervous system. drugbank.com While direct studies on this compound as a nAChR antagonist are not prevalent, the broader class of piperidine-containing compounds, to which triacetonamine belongs, has been investigated for nAChR modulation. The mechanism of action for antagonists typically involves binding to the receptor's ligand-binding pocket, which is located at the interface between two subunits, thereby preventing the binding of the endogenous agonist, acetylcholine. nih.govnih.gov The development of selective nAChR antagonists is an active area of research for various neurological conditions.

Investigational Role in Huntington's Disease Research

Huntington's disease is a genetic neurodegenerative disorder caused by a mutation in the HTT gene, leading to the production of mutant huntingtin (mHTT) protein. nih.gov This results in the progressive breakdown of nerve cells in the brain. nih.govlabiotech.eu Current therapeutic strategies aim to manage symptoms or target the underlying mechanisms, such as mHTT protein production and aggregation. nih.govlabiotech.eu While there is no direct evidence of this compound being used in Huntington's disease treatment, compounds that can modulate neurotransmitter systems implicated in the disease, such as the dopaminergic and cholinergic systems, are of research interest. For example, imbalances in dopamine signaling are a known factor in the disease's pathology. news-medical.net The investigation of compounds that can interact with receptors like nAChRs could be a potential, albeit indirect, avenue of research in the context of ameliorating synaptic dysfunction in Huntington's disease.

Potential in Research on SMN-Deficiency Related Conditions

Spinal Muscular Atrophy (SMA) is a genetic disorder characterized by the loss of motor neurons due to a deficiency of the Survival of Motor Neuron (SMN) protein. mdpi.com Therapeutic strategies for SMA focus on increasing the levels of functional SMN protein. One approach involves small molecules that can modulate the splicing of the SMN2 gene to produce more full-length SMN protein. mdpi.com For instance, derivatives of 2,4-diaminoquinazoline have been identified as compounds that can increase SMN protein levels in the spinal cord and improve motor phenotypes in mouse models of SMA. doi.org Although triacetonamine derivatives have not been specifically cited in this context, the search for novel, brain-penetrant small molecules that can positively influence SMN expression remains a key goal in SMA research. doi.org The structural features of triacetonamine could potentially serve as a scaffold for the design of new compounds aimed at exploring SMN-related therapeutic pathways.

Mechanisms of Toxicity and Adverse Biological Effects of Triacetonamine and Its Derivatives

This section delves into the specific mechanisms through which triacetonamine and its chemical relatives can exert toxic or otherwise adverse biological effects, as documented in scientific research. The focus is on two distinct pathways: the induction of acute liver failure in animal models and the role of singlet oxygen in phototoxicity.

Induction of Acute Liver Failure (ALF) in Animal Models (e.g., Triacetonamine Hydrochloride)

Triacetonamine hydrochloride, a derivative of triacetonamine, has been identified as a substance capable of inducing acute liver failure (ALF) in animal models. nih.govmedchemexpress.comqut.edu.au Research involving the oral administration of this compound to rats has demonstrated its potential as a direct hepatotoxin.

In vivo studies have shown that Triacetonamine hydrochloride can produce typical hepatoenteropathology characteristic of ALF. medchemexpress.com The severity of the liver injury appears to be dose-dependent. For instance, in rat models, administrations of 300 mg/kg/day and 400 mg/kg/day were both effective in inducing ALF, with the higher dosage leading to a greater mortality rate. medchemexpress.com This compound's ability to reliably cause acute liver failure makes it a tool in experimental settings for studying the pathology of ALF and for evaluating potential therapeutic interventions. nih.govmedchemexpress.com

Table 1: Effects of Triacetonamine Hydrochloride Administration in Rat Models

| Dosage (mg/kg/day) | Outcome | Reference |

|---|---|---|

| 300 | Induction of Acute Liver Failure with typical hepatoenteropathology | medchemexpress.com |

Role of Singlet Oxygen Generation in Phototoxicity Mechanisms

The phototoxic effects associated with this class of compounds are not typically linked to triacetonamine itself, but rather to its derivatives, particularly stable nitroxide radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). These derivatives can participate in photochemical reactions that generate reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), which is a key mediator of photodynamic therapy and phototoxicity. nih.govmdpi.com

The underlying mechanism involves the absorption of light by a photosensitizing molecule, which then transfers energy to molecular oxygen (in its ground triplet state, ³O₂), exciting it to the highly reactive singlet state (¹O₂). This singlet oxygen can then cause oxidative damage to cellular components such as lipids, proteins, and nucleic acids, leading to cell death. nih.gov

Derivatives of 2,2,6,6-tetramethylpiperidine (B32323), the core structure of triacetonamine, have been shown to play a significant role in these processes. For example, nitroxide-functionalized dyes have been found to substantially enhance the production of singlet oxygen. qut.edu.au This amplified generation of singlet oxygen leads to increased light-induced cytotoxicity in cancer cell lines, highlighting the potential of these derivatives as photosensitizers. qut.edu.au The interaction between the parent amine structure and singlet oxygen is further evidenced by the use of 2,2,6,6-tetramethylpiperidine (TEMP) as a spin trap to detect singlet oxygen, as it reacts to form the stable and detectable TEMPO radical. mdpi.com

Furthermore, research into "caged" nitroxides demonstrates that the TEMPO radical can be released from precursor molecules through photo-irradiation. nih.govresearchgate.net This photochemically generated radical has been shown to exert a cytocidal effect on lung cancer cells, underscoring the phototoxic potential of these triacetonamine-related structures. nih.govresearchgate.net

Preclinical and Toxicological Investigations of Triacetonamine and Its Metabolites

In Vivo Animal Models for Efficacy and Safety Assessment

In vivo animal models are fundamental in preclinical safety assessment to understand a compound's effects on a whole, living organism before it can be considered for human trials. Such studies are designed to identify potential target organs for toxicity and establish dose-dependent adverse effects. medchemexpress.com

Research has specifically identified Triacetonamine (B117949) as an agent capable of inducing acute liver failure (ALF) in animal models. medchemexpress.com In a study using rats, oral administration of Triacetonamine resulted in typical hepatoenteropathology characteristic of ALF. medchemexpress.com The investigation revealed that the compound could produce discernible damage to the liver and intestines, establishing it as a hepatotoxic agent in this model. medchemexpress.com This finding is critical, as drug-induced liver injury (DILI) is a major cause of drug failure in both preclinical and clinical stages.

Acute toxicity studies are performed to determine the immediate adverse effects of a substance, including mortality. For Triacetonamine, a lethal dose 50 percent kill (LD50) has been established in rats. The oral LD50 was determined to be 1539 mg/kg, which classifies the compound as harmful if swallowed according to safety data sheets. medchemexpress.comchemsrc.com

In the study that identified Triacetonamine as an inducer of acute liver failure, mortality was a key endpoint. It was observed that higher doses of the compound were associated with increased mortality rates in the treated rats. medchemexpress.com

Table 1: Acute Toxicity Data for Triacetonamine in Animal Models

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

|---|---|---|---|---|

| LD50 | Oral | Rat | 1539 mg/kg | Lethal dose value reported chemsrc.com |

| ALF Study | Oral (gavage) | Rat | 300 mg/kg/day | Typical hepatoenteropathology of ALF medchemexpress.com |

Pharmacokinetic and Metabolic Profiling, Including Biotransformation Pathways

The biotransformation of piperidine-containing compounds is often mediated by cytochrome P450 (CYP) enzymes and other systems like monoamine oxidases (MAOs). researchgate.netnih.gov Common metabolic reactions for such structures include:

N-oxidation: The addition of an oxygen atom to the nitrogen.

Oxidative N-dealkylation: The removal of alkyl groups attached to the nitrogen.

Ring Oxidation (Hydroxylation): The addition of a hydroxyl group to the carbon ring, often at the alpha-carbon, which can form an unstable carbinolamine intermediate. researchgate.net

Ring Opening: The cleavage of the piperidine (B6355638) ring, which can follow hydroxylation. researchgate.net

These metabolic processes generally aim to increase the polarity of the compound to facilitate its excretion from the body. However, some metabolic pathways can lead to the formation of reactive electrophilic intermediates, such as iminium ions, which have the potential to cause toxicity by binding to cellular macromolecules. researchgate.netresearchgate.net

Implications for Preclinical Drug Development and Safety Pharmacology

The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs across various therapeutic areas due to its favorable physicochemical properties and synthetic accessibility. researchgate.netnih.gov The creation of a tosylate salt of Triacetonamine is a common strategy in drug development to improve properties like solubility and stability.

However, the clear evidence of hepatotoxicity associated with the parent Triacetonamine molecule in animal models underscores the critical importance of thorough preclinical safety evaluation for any of its derivatives. medchemexpress.com The potential for piperidine compounds to be metabolized into reactive intermediates also necessitates careful investigation during safety pharmacology studies. researchgate.net Any drug candidate featuring this scaffold would require a comprehensive toxicological workup, including assessments of liver function, metabolic stability, and genotoxic potential, to ensure an acceptable safety margin before advancing to clinical trials.

Applications and Derivatives in Advanced Materials Science

Hindered Amine Light Stabilizers (HALS) Derived from Triacetonamine (B117949)

One of the most significant industrial applications of triacetonamine is as a precursor for Hindered Amine Light Stabilizers (HALS). unilongindustry.com These additives are essential for protecting plastics and polymers from degradation caused by exposure to light. wikipedia.org HALS are typically derivatives of 2,2,6,6-tetramethylpiperidine (B32323), a structure readily synthesized from triacetonamine. wikipedia.orgarkat-usa.org

Unlike UV absorbers that block or screen UV radiation, HALS function by inhibiting the photo-oxidation of the polymer. wikipedia.orgfrontiersin.org They act as radical scavengers, effectively interrupting the degradation cycle. frontiersin.orguvabsorber.com This mechanism is a complex, cyclic process often referred to as the Denisov cycle. wikipedia.orgfrontiersin.org

The process involves the following key steps:

Initiation : UV radiation generates free radicals (R•) within the polymer.

Propagation : These polymer radicals react with oxygen to form peroxy radicals (ROO•).

HALS Intervention : The HALS compound, a secondary amine (>NH), is oxidized to a stable nitroxyl (B88944) radical (>NO•). frontiersin.org

Radical Trapping : The nitroxyl radical efficiently traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•), forming non-radical species. wikipedia.orgfrontiersin.org

Regeneration : Through a series of subsequent reactions, the HALS is regenerated, allowing it to participate in further stabilization cycles. wikipedia.orguvabsorber.com This regenerative nature is key to their long-term effectiveness. uvabsorber.com

This cyclic process of trapping and regeneration makes HALS highly efficient at providing long-term protection against polymer degradation at relatively low concentrations. uvabsorber.com

Triacetonamine is the foundational starting material for a wide array of HALS products. researchgate.net The synthesis typically involves the chemical modification of the triacetonamine molecule to produce various 2,2,6,6-tetramethylpiperidine derivatives. arkat-usa.org Direct N-alkylation of triacetonamine can be challenging due to steric hindrance, but it is achievable with highly reactive halides like allyl or benzyl (B1604629) bromide, albeit often in low yields. researchgate.net

More common synthetic strategies involve:

Reduction and Alkylation : Reducing the ketone group of triacetonamine to an alcohol (2,2,6,6-tetramethylpiperidin-4-ol) followed by N-alkylation and subsequent re-oxidation. researchgate.net

Acetal (B89532) Protection : Protecting the ketone group as an acetal, performing N-alkylation, and then hydrolyzing the acetal to restore the ketone. researchgate.net

These methods allow for the introduction of various functional groups, leading to HALS with different molecular weights, compatibilities with polymer matrices, and performance characteristics.

Table 1: Examples of HALS Precursors from Triacetonamine

| Precursor Compound | Synthetic Route from Triacetonamine | Key Feature |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidin-4-ol | Reduction of the ketone group | Introduces a hydroxyl functional group for further derivatization. |

Characterization of these derivatives relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis to confirm their chemical structures. researchgate.net

Nitroxyl Radicals for Spin Labeling and EPR Spectroscopy in Materials Science

The sterically hindered amine structure of triacetonamine is also the basis for creating stable nitroxyl radicals. researchgate.net These radicals, particularly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, are of immense importance in materials science as spin labels and probes for Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net

The synthesis of stable nitroxyl radicals from triacetonamine derivatives is a well-established process. The primary method involves the oxidation of the secondary amine group of a tetramethylpiperidine (B8510282) derivative. researchgate.net

A common synthetic pathway proceeds as follows:

Starting Material : Triacetonamine is converted to a suitable precursor, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine.

Oxidation : The precursor is then oxidized to form the corresponding stable nitroxyl radical. researchgate.net Common oxidizing agents include hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) or phosphotungstic acid. researchgate.net

The stability of these nitroxyl radicals is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitrogen atom, which protects the radical center from reacting and dimerizing. bloomtechz.com

Nitroxyl radicals derived from triacetonamine are widely used as spin probes in EPR spectroscopy to study the structure and dynamics of materials, especially polymers. mdpi.com When a spin probe is introduced into a material, its EPR spectrum is sensitive to its local environment.

Key applications include:

Polymer Dynamics : By analyzing the changes in the EPR spectrum, researchers can gain insights into the mobility of polymer chains, glass transition temperatures, and the dynamics of polymer melts and solutions.

Material Heterogeneity : Spin probes can be used to map out different regions within a material, such as crystalline and amorphous domains in a semi-crystalline polymer.

Surface Studies : The interaction of polymers with surfaces and interfaces can be investigated by attaching spin labels to the polymer chains and observing their EPR spectra.

The unique stability and sensitivity of these nitroxyl radicals make them invaluable tools for non-destructive characterization of advanced materials. uit.no

Triacetonamine as a Chemical Feedstock for Fine Chemicals and Agrochemicals

Beyond its role in polymer science, triacetonamine is a versatile building block for the synthesis of various fine chemicals and agrochemicals. unilongindustry.combloomtechz.com Its reactive ketone and secondary amine functionalities allow for a wide range of chemical transformations, making it a valuable intermediate. bloomtechz.com

In the agrochemical industry, triacetonamine is used as an intermediate in the production of certain pesticides, herbicides, and fungicides, where its incorporation can enhance product stability and performance. unilongindustry.com In the synthesis of fine chemicals, it serves as a precursor for creating specialty chemicals, resins, and other additives. unilongindustry.com

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| Triacetonamine | 826-36-8 |

| 2,2,6,6-Tetramethylpiperidine | 2564-83-2 |

| 2,2,6,6-Tetramethylpiperidin-4-ol | 2403-88-5 |

| TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) | 2564-83-2 |

| Allyl bromide | 106-95-6 |

| Benzyl bromide | 100-39-0 |

| Acetone (B3395972) | 67-64-1 |

| Ammonia (B1221849) | 7664-41-7 |

| Hydrogen peroxide | 7722-84-1 |

| Sodium tungstate | 13472-45-2 |

Future Directions and Research Perspectives for Triacetonamine Tosilate

Development of Novel Triacetonamine (B117949) Derivatives with Enhanced Specificity and Reduced Toxicity

The foundational structure of triacetonamine (TAA), a 2,2,6,6-tetramethyl-4-piperidone, serves as a critical starting point for the synthesis of a wide array of derivatives. researchgate.net A primary focus of future research is the strategic modification of this core structure to create novel compounds with highly specific biological targets and improved safety profiles. The goal is to maximize therapeutic efficacy while minimizing off-target effects and potential toxicity.

Key strategies for developing advanced derivatives include:

Modification of the Ketone Moiety: Altering the ketone group at the 4-position can lead to derivatives with different biological activities and metabolic stabilities.

Substitution at the Hindered Amine: Reactions at the hindered amine function can produce central building blocks for various stabilizers and other functional molecules. researchgate.net

Introduction of Chiral Centers: Creating stereoisomers of triacetonamine derivatives can lead to compounds with distinct pharmacological properties, as different enantiomers often interact differently with biological receptors.

Conjugation with Other Molecules: Linking triacetonamine to other pharmacologically active molecules or targeting moieties could create hybrid drugs with dual functions or the ability to accumulate at specific sites in the body.

An illustrative example of derivative development, though from a different chemical class, is the creation of novel (+)-nootkatone-based amine derivatives for insecticidal applications. The introduction of amine groups onto the parent structure resulted in compounds with significantly enhanced activity compared to the original molecule. nih.gov A similar approach can be applied to triacetonamine to explore a wide range of potential therapeutic applications.

Elucidation of Detailed Molecular Mechanisms of Action for Targeted Therapeutic Development

A thorough understanding of how triacetonamine tosylate and its derivatives exert their effects at a molecular level is paramount for targeted therapeutic development. While its role as a precursor to stabilizers is well-established, its potential pharmacological mechanisms are less understood. Future research will need to unravel the specific proteins, enzymes, and signaling pathways that these compounds interact with.

For instance, the success of drugs like ketamine, an N-methyl-D-aspartic acid (NMDA) receptor antagonist, in treating depression has spurred extensive research into its complex molecular actions, which involve multiple receptor systems. nih.gov Similarly, understanding the direct molecular targets of thalidomide and its derivatives, such as cereblon (CRBN), was crucial for repurposing it and developing safer, more effective analogs for treating specific cancers. nih.gov

Future investigations into triacetonamine derivatives should focus on:

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the primary binding proteins and cellular targets.

Pathway Analysis: Determining the downstream effects of target binding on cellular signaling cascades.

Receptor Profiling: Screening derivatives against a wide panel of receptors, ion channels, and enzymes to understand their specificity and potential for off-target effects.

This detailed mechanistic insight will be essential for guiding the rational design of next-generation derivatives for specific diseases.

Advanced Computational Modeling for Structure-Function Relationships and Rational Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rapid and cost-effective design of new therapeutic agents. nih.gov Advanced computational modeling will play a pivotal role in understanding the structure-function relationships of triacetonamine derivatives and in the rational design of new compounds with desired properties.

Computational approaches that can be applied include:

Molecular Docking: Simulating the binding of triacetonamine derivatives to the active sites of target proteins to predict binding affinity and orientation. openmedicinalchemistryjournal.comlongdom.org

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their biological activity, allowing for the prediction of the potency of novel compounds. longdom.org

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to provide insights into the stability of the interaction and the conformational changes involved. nih.gov

De Novo Design: Using computational algorithms to generate entirely new molecular structures with the potential to bind to a specific target. openmedicinalchemistryjournal.com

These computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing the time and resources spent on experimental screening. nih.govresearchgate.net

| Computational Method | Application in Triacetonamine Derivative Design |

| Molecular Docking | Predicts how derivatives bind to therapeutic targets. |

| QSAR | Establishes relationships between chemical structure and biological activity to predict potency. |

| Molecular Dynamics | Simulates the stability and dynamics of the derivative-target complex. |

| De Novo Design | Generates novel molecular structures from scratch for specific pharmacological properties. |

Exploration of Sustainable Synthesis Routes and Biorefinery Approaches for Triacetonamine Production

As the applications of triacetonamine expand, the development of environmentally friendly and sustainable production methods becomes increasingly important. Traditional chemical syntheses often rely on petroleum-based feedstocks and can generate significant waste. Future research will focus on greener chemistry principles and the integration of triacetonamine production into biorefinery frameworks.

One promising avenue is the synthesis of triacetonamine from biomass. Research has demonstrated that triacetonamine can be produced from the fast pyrolysis of sewage sludge using acetone (B3395972) as an absorption solvent. researchgate.net This approach not only utilizes a waste product as a feedstock but also offers a potentially more sustainable route than conventional methods.

Biorefineries aim to utilize biomass to produce a range of products, including biofuels, chemicals, and materials, thereby minimizing waste and maximizing value. d-nb.infocmu.edu Integrating triacetonamine production into such a system could involve:

Using Bio-derived Acetone: Utilizing acetone produced from the fermentation of sugars derived from lignocellulosic biomass.

Valorizing Byproducts: Finding applications for the byproducts generated during the synthesis process, in line with the zero-waste concept of a circular economy. d-nb.info

The systematic design and optimization of these processes using mathematical modeling can help identify the most economically and environmentally sustainable pathways for production. nih.govsemanticscholar.org

Identification of Novel Biomedical and Material Science Applications for Triacetonamine and its Tosilate Salt

The unique sterically hindered amine structure of triacetonamine is the basis for its current primary application as a precursor for Hindered Amine Light Stabilizers (HALS) and Hindered Amine Thermal Stabilizers (HATS) used in polymer stabilization. researchgate.net These compounds function by scavenging free radicals, thereby preventing the degradation of polymers. researchgate.net Furthermore, oxidation of TAA and its derivatives yields TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) products, which are used as polymerization inhibitors, molecular weight regulators, and oxidation catalysts. researchgate.net

Beyond these established uses, the triacetonamine scaffold holds potential for a variety of novel applications:

Biomedical Materials: The biocompatibility and biodegradability of related cyclic amines, like chitosan, suggest that triacetonamine derivatives could be explored for creating novel biomaterials. mdpi.com Potential applications include drug delivery systems, tissue engineering scaffolds, and antimicrobial wound dressings. mdpi.com

Therapeutic Agents: As discussed, the core structure is a viable starting point for developing drugs targeting a range of diseases. Its derivatives could be investigated for activity in areas such as neuroprotection, anti-inflammatory, and anticancer applications.

Catalysis: The development of new TEMPO-like catalysts based on the triacetonamine framework could lead to more efficient and selective oxidation reactions in organic synthesis.

The table below summarizes potential future applications.

| Application Area | Specific Potential Use |

| Material Science | Advanced polymer stabilizers, novel catalysts, components for functional materials. |

| Biomedical Materials | Drug delivery carriers, scaffolds for tissue engineering, antimicrobial coatings. |

| Therapeutics | Development of neuroprotective agents, anti-inflammatory drugs, anticancer compounds. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.